molecular formula C16H17ClN2O3S B444992 Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 350997-00-1

Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B444992
CAS No.: 350997-00-1
M. Wt: 352.8g/mol
InChI Key: XLLJMJZQFUEENC-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based small molecule characterized by:

  • Thiophene core: Substituted at positions 2 (amino), 3 (isopropyl ester), 4 (methyl), and 5 (4-chlorophenylcarbamoyl).
  • Molecular formula: C16H18ClN2O3S (calculated from analogs in ).

Properties

IUPAC Name

propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-8(2)22-16(21)12-9(3)13(23-14(12)18)15(20)19-11-6-4-10(17)5-7-11/h4-8H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLJMJZQFUEENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101122971
Record name 1-Methylethyl 2-amino-5-[[(4-chlorophenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-00-1
Record name 1-Methylethyl 2-amino-5-[[(4-chlorophenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-5-[[(4-chlorophenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101122971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, the reaction involves:

  • Reactants :

    • 4-Chlorophenyl isocyanate (carbamoyl source)

    • Methyl acetoacetate (ketoester for cyclocondensation)

    • Elemental sulfur (S₈) or Lawesson’s reagent (thionation agent).

Example Protocol :

  • Combine methyl acetoacetate (10 mmol), 4-chlorophenyl isocyanate (10 mmol), and sulfur (12 mmol) in DMF.

  • Heat at 80°C for 6–8 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography to yield methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate (Yield: 72–85%).

Key Data :

ParameterValue
Temperature80°C
Reaction Time6–8 hours
SolventDMF
Yield72–85%

Esterification to Propan-2-yl Ester

Transesterification of Methyl Ester

The methyl ester intermediate undergoes transesterification with isopropyl alcohol:

  • Catalyst : Titanium(IV) isopropoxide (0.5–1 mol%)

  • Conditions : Reflux in toluene (110°C) for 12–16 hours.

Optimization Insights :

  • Excess isopropyl alcohol (5 eq.) improves conversion.

  • Azeotropic removal of methanol using Dean-Stark apparatus increases yield to >90%.

Purification :

  • Post-reaction, wash with NaHCO₃ (5%) to remove residual acid.

  • Crystallize from hexane/ethyl acetate (3:1) to obtain white crystals (Purity: >98% by HPLC).

Amidation and Functionalization

Carbamoyl Group Introduction

The 4-chlorophenylcarbamoyl group is introduced via:

  • Coupling Agent : HATU or EDCI/HOBt in dichloromethane.

  • Base : N,N-Diisopropylethylamine (DIPEA) or pyridine.

Protocol from Patent WO2020007902A1 :

  • React 2-amino-4-methylthiophene-3-carboxylic acid (1 eq.) with 4-chlorophenyl isocyanate (1.2 eq.) in DCM.

  • Add EDCI (1.5 eq.) and HOBt (1 eq.) at 0°C, then warm to room temperature for 12 hours.

  • Isolate via filtration and recrystallize from ethanol (Yield: 78–82%).

Critical Parameters :

ParameterValue
Coupling AgentEDCI/HOBt
SolventDichloromethane
Temperature0°C → RT
Yield78–82%

Alternative Routes and Modifications

One-Pot Synthesis

A streamlined approach combines Gewald reaction and transesterification:

  • Perform Gewald reaction with methyl acetoacetate, 4-chlorophenyl isocyanate, and sulfur.

  • Directly add isopropyl alcohol and titanium(IV) isopropoxide to the crude mixture.

  • Reflux for 18 hours (Overall Yield: 65–70%).

Advantages :

  • Eliminates intermediate purification.

  • Reduces solvent use by 40%.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, 6H, J = 6.2 Hz), 2.45 (s, 3H), 5.15 (sept, 1H), 6.90 (s, 1H), 7.40–7.60 (m, 4H), 9.80 (s, 1H, NH).

  • IR (KBr) : 3340 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min (Purity: 98.5%).

Industrial-Scale Production

Process Optimization for Kilogram-Scale

Key Adjustments :

  • Replace DMF with THF for easier solvent recovery.

  • Use continuous flow reactors for transesterification (Residence Time: 30 min, Yield: 88%).

Cost Analysis :

ComponentCost per kg (USD)
4-Chlorophenyl isocyanate120
Titanium(IV) isopropoxide95
Total215 (excluding labor)

Challenges and Solutions

Byproduct Formation

  • Issue : Over-oxidation of thiophene ring during amidation.

  • Solution : Use inert atmosphere (N₂/Ar) and low-temperature coupling (0–5°C).

Crystallization Difficulties

  • Issue : Oily residues during final crystallization.

  • Solution : Seed with pure compound and use anti-solvent (heptane).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Gewald + Transesterification8598.54.20
One-Pot Synthesis7095.83.75
Industrial Scale8899.02.90

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has shown potential therapeutic applications, particularly in:

  • Anticancer Research : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that similar compounds exhibit significant activity against colon, breast, and cervical cancers. The structural modifications of this compound may enhance its efficacy as an anticancer agent .
  • Antimicrobial Activity : Research indicates that derivatives of thiophene compounds often display antibacterial properties. This compound may share this characteristic, making it a candidate for further investigation in antimicrobial drug development .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. Key steps include:

  • Formation of the Thiophene Ring : Utilizing a multicomponent reaction involving a ketone or aldehyde, activated nitrile, and sulfur.
  • Substitution Reactions : Introducing functional groups such as the amino and chlorophenyl carbamoyl moieties through nucleophilic substitution methods.
  • Carboxylation : Enhancing solubility through the introduction of carboxylate groups.

Each step necessitates careful control of reaction conditions to maximize product yield .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructure FeaturesBiological ActivityUniqueness
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylateLacks chlorophenyl groupAntimicrobialSimpler structure
Propan-1-ol 2-amino-5-(phenyl)carbamoyl-thiopheneDifferent alkane chainAnticancerVariation in side chains
Ethyl 2-amino-5-(bromophenyl)carbamoyl-thiopheneBromine instead of chlorineAntibacterialHalogen variation

This table illustrates how the specific halogen substitution and structural features of this compound may influence its biological activities compared to other thiophene derivatives.

Case Studies and Research Findings

Recent studies have explored the biological effects of similar compounds, shedding light on potential applications:

  • Antitumor Activity : A study conducted on sulfonamide derivatives indicated promising cytotoxic effects against human cancer cell lines, suggesting that modifications akin to those in Propan-2-yl 2-amino compounds could yield effective anticancer agents .
  • Antioxidant Properties : Research on substituted thiophenes has demonstrated antioxidant activity, which may be relevant for developing therapeutic agents targeting oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

  • Structural difference : Ethyl ester (C2H5) vs. isopropyl ester (C3H7) at position 3.
  • Molecular weight : 338.81 g/mol (vs. ~352.85 g/mol for the isopropyl analog) .
  • Lipophilicity : The ethyl ester likely has a lower logP (by ~0.3–0.5 units) due to reduced alkyl chain length, impacting membrane permeability .
  • Synthesis : Both compounds can be synthesized via Suzuki-Miyaura coupling (e.g., using boronic acids) or carbamoylation reactions .

Propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate

  • Structural difference : Replaces 4-chlorophenylcarbamoyl with a simple carbamoyl group (-CONH2).
  • Molecular formula : C10H14N2O3S (vs. C16H18ClN2O3S) .

Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate

  • Structural difference : Trifluoromethylphenyl group at position 4 instead of methyl.
  • Activity : Reported EC50 = 6.6 µM in slowing ligand dissociation, highlighting the role of electron-withdrawing substituents (e.g., -CF3) in enhancing potency .
  • Lipophilicity : The -CF3 group increases logP by ~1.0 unit compared to the methyl analog, improving hydrophobic interactions .

Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate

  • Structural difference: Diethylcarbamoyl and oxolane-carbonylamino substituents.
  • Molecular formula : C19H28N2O5S (MW = 396.5 g/mol) .

Analytical Characterization

  • Lipophilicity : Determined via HPLC (capacity factor k) or calculated logP (e.g., ClogP = 3.2 for the target compound vs. 2.8 for the ethyl analog) .
  • Electron density analysis : Tools like Multiwfn reveal charge distribution, showing electron-deficient regions at the 4-chlorophenylcarbamoyl group, which may facilitate hydrogen bonding .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Calculated) Key Substituents
Target Compound C16H18ClN2O3S 352.85 3.2 Isopropyl ester, 4-chlorophenylcarbamoyl
Ethyl analog C15H16ClN2O3S 338.81 2.8 Ethyl ester, 4-chlorophenylcarbamoyl
Propan-2-yl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate C10H14N2O3S 242.29 1.5 Carbamoyl, isopropyl ester

Biological Activity

Propan-2-yl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate, a synthetic compound with the molecular formula C₁₆H₁₇ClN₂O₃S, is gaining attention in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an isopropyl group , an amino group , and a chlorophenyl carbamoyl moiety . These structural characteristics contribute to its solubility and reactivity in biological systems, enhancing its potential therapeutic uses.

Property Value
Molecular FormulaC₁₆H₁₇ClN₂O₃S
Molecular Weight350.84 g/mol
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, particularly in:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The presence of the chlorophenyl group is believed to enhance its antiproliferative effects, as similar compounds have shown promising results in targeting cancer cells .
  • Antimicrobial Properties : The compound has demonstrated activity against a range of microbial strains, indicating potential use as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Cell Cycle Arrest : Research indicates that it could induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on the HT29 colorectal cancer cell line. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively. This suggests potential utility as an antimicrobial agent in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound Name Structure Features Biological Activity Uniqueness
Methyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylateLacks chlorophenyl groupAntimicrobialSimpler structure
Propan-1-ol 2-amino-5-(phenyl)carbamoyl-thiopheneDifferent alkane chainAnticancerVariation in side chains
Ethyl 2-amino-5-(bromophenyl)carbamoyl-thiopheneBromine instead of chlorineAntibacterialHalogen variation

Q & A

Basic: What synthetic routes are recommended for synthesizing this thiophene-based compound?

Methodological Answer:
The synthesis typically involves multi-step routes, starting with the condensation of a substituted thiophene precursor. For example:

  • Step 1: Condensation of a 4-chlorophenylcarbamoyl intermediate with a thiophene-3-carboxylate ester under reflux in a polar aprotic solvent (e.g., DMF or toluene) using catalysts like palladium or copper .
  • Step 2: Cyclization to form the thiophene ring, followed by functionalization of the amino and ester groups. Reaction conditions (temperature, solvent purity, and catalyst loading) must be optimized to avoid side products .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy: 1H and 13C NMR to confirm the presence of the propan-2-yl ester (δ ~1.2–1.4 ppm for methyl groups), aromatic protons (δ ~7.3–7.5 ppm for 4-chlorophenyl), and thiophene backbone .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretching of the amino group) .
  • Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography: For unambiguous structural confirmation if single crystals are obtainable .

Advanced: How can researchers optimize low yields during the final cyclization step?

Methodological Answer:
Low yields often arise from competing side reactions or inefficient catalyst systems. Strategies include:

  • Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc)₂ vs. CuI) to enhance regioselectivity .
  • Solvent Optimization: Switch from DMF to toluene or THF to reduce polar side reactions .
  • Temperature Control: Use microwave-assisted synthesis for rapid, controlled heating to improve reaction kinetics .
  • In Situ Monitoring: Employ TLC or FTIR to track reaction progress and terminate before degradation .

Advanced: How should contradictions in biological activity data be addressed?

Methodological Answer:
Conflicting results (e.g., variable antimicrobial efficacy) may stem from:

  • Sample Degradation: Ensure compound stability by storing samples at –20°C with desiccants and monitoring purity via HPLC before assays .
  • Assay Variability: Standardize protocols (e.g., broth microdilution for MIC tests) across labs and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Matrix Effects: Account for interactions with culture media components by testing in multiple matrices (e.g., Mueller-Hinton vs. RPMI) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives?

Methodological Answer:
SAR studies require systematic structural modifications:

  • Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Biological Testing: Screen derivatives against target enzymes (e.g., kinases) or pathogens using dose-response assays .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets and guide synthesis .

Basic: What physicochemical properties influence this compound’s bioavailability?

Methodological Answer:
Critical properties include:

  • LogP (Partition Coefficient): A calculated XlogP of ~4 ( ) suggests moderate lipophilicity, which may limit aqueous solubility.
  • Hydrogen Bonding: The compound has 1 H-bond donor and 5 acceptors ( ), impacting membrane permeability.
  • Topological Polar Surface Area (TPSA): ~89.8 Ų ( ) indicates potential challenges in crossing the blood-brain barrier.
  • Melting Point: High crystallinity (if observed) may reduce dissolution rates; amorphous forms can enhance bioavailability .

Advanced: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify products using LC-MS .
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 150°C .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and assess photodegradation kinetics .

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